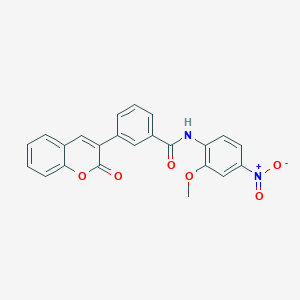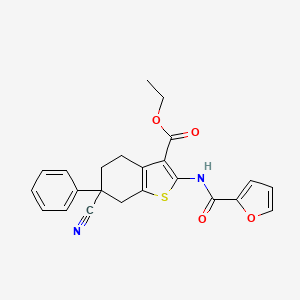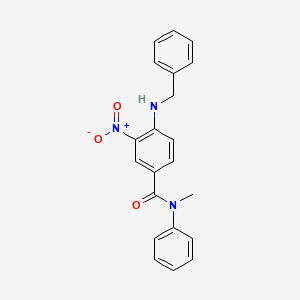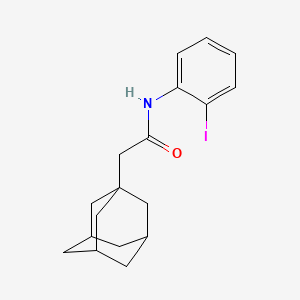![molecular formula C16H14N2O3S B4137181 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4137181.png)
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate
Vue d'ensemble
Description
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate (abbreviated as FMA) is an organic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMA is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. FMA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate is not fully understood. However, studies have shown that 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate inhibits the growth of bacteria and fungi by disrupting their cell membranes. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to have various biochemical and physiological effects. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to have low toxicity in normal cells and low cytotoxicity in human erythrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has several advantages for lab experiments. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate is easy to synthesize and has good stability. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to have low toxicity in normal cells, making it a potential candidate for the development of new antibacterial, antifungal, and anticancer drugs. However, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has some limitations for lab experiments. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has low solubility in water, which limits its use in aqueous solutions. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate also requires the use of organic solvents, which can be toxic and hazardous.
Orientations Futures
There are several future directions for the study of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate. One potential direction is the development of new derivatives of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate with improved pharmacological properties. Another potential direction is the study of the mechanism of action of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate in more detail. The use of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate as a fluorescent probe for the detection of metal ions is also an interesting area for future research. Finally, the development of new methods for the synthesis of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate with higher yield and purity is also an important area for future research.
Applications De Recherche Scientifique
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to have antibacterial, antifungal, and anticancer activities. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has also been studied for its potential as a fluorescent probe for the detection of metal ions. In medicinal chemistry, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.
Propriétés
IUPAC Name |
[4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11(19)21-13-6-4-12(5-7-13)15-10-22-16(18-15)17-9-14-3-2-8-20-14/h2-8,10H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJXOLGVKRUCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(Furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide](/img/structure/B4137118.png)

![N-({[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B4137138.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4137153.png)
![isopropyl [(5-nitro-2-pyridinyl)thio]acetate](/img/structure/B4137159.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4137171.png)
![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4137178.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4137189.png)

![3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4137199.png)